2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide
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Overview
Description
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a pyridine ring, and a hydrazide functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Formation of the Hydrazide Group: The hydrazide group can be synthesized by reacting hydrazine with acyl chlorides or esters.
Coupling with Pyridine Derivative: The final step involves coupling the piperazine derivative with a pyridine derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and piperazine moieties.
Reduction: Reduction reactions can occur at the hydrazide functional group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Pharmacology: Potential use as a drug candidate due to its unique structure.
Biochemistry: May be used in studies involving enzyme inhibition or receptor binding.
Medicine
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide: shares similarities with other piperazine derivatives and hydrazide compounds.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine.
Hydrazide Compounds: Compounds such as isoniazid and hydralazine.
Uniqueness
The uniqueness of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide lies in its combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24ClN5O |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C20H24ClN5O/c1-16(17-6-4-8-22-13-17)23-24-20(27)15-26-11-9-25(10-12-26)14-18-5-2-3-7-19(18)21/h2-8,13H,9-12,14-15H2,1H3,(H,24,27)/b23-16+ |
InChI Key |
OJMMFQAUGAEHRY-XQNSMLJCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CN=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
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